N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide is a compound that features a pyrazole ring, a cyclohexene ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its versatility in chemical reactions, makes this compound particularly valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted pyrazole derivatives with various alkyl groups.
Scientific Research Applications
N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme . The compound may also modulate signaling pathways by binding to receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
- N-((1-Methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride
- N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
Uniqueness
N-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to the presence of the cyclohexene ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(9-11-8-14-16(2)10-11)13(17)12-6-4-3-5-7-12/h3-4,8,10,12H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQFQFPTOBRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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